4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-amino-N-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11-15(12,13)9-5-4-7(10)6-8(9)14-2/h4-6,11H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYTYPUMFBOGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of aniline derivatives. One common method is the reaction of 4-amino-2-methoxyaniline with ethyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in hydrolysis and substitution reactions.
Key Findings :
-
Hydrolysis proceeds faster under acidic conditions due to protonation of the sulfonamide nitrogen, enhancing electrophilicity .
-
Alkylation at the sulfonamide nitrogen requires polar aprotic solvents (e.g., DMF) and elevated temperatures.
Amino Group Reactivity
The 4-amino group (-NH₂) undergoes acylation, diazotization, and condensation.
Key Findings :
-
Acylation occurs regioselectively at the amino group due to its strong nucleophilicity .
-
Diazotization requires strict temperature control (<5°C) to avoid decomposition.
Methoxy Group Reactivity
The 2-methoxy group (-OCH₃) is susceptible to demethylation and electrophilic substitution.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, -78°C → 25°C, 12 hrs | 4-Amino-N-ethyl-2-hydroxybenzene-1-sulfonamide | 85–90% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 4-Amino-5-nitro-N-ethyl-2-methoxybenzene-1-sulfonamide | 45–55% |
Key Findings :
-
Demethylation with BBr₃ proceeds quantitatively but requires anhydrous conditions.
-
Nitration occurs at the para position relative to the methoxy group, guided by its ortho/para-directing nature.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitutions.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃, 50°C, 3 hrs | 4-Amino-N-ethyl-2-methoxy-5-sulfobenzene-1-sulfonamide | 40–50% | |
| Halogenation | Cl₂, FeCl₃, 25°C, 2 hrs | 4-Amino-5-chloro-N-ethyl-2-methoxybenzene-1-sulfonamide | 55–60% |
Key Findings :
-
Sulfonation occurs at the meta position to the sulfonamide group due to steric and electronic effects.
-
Halogenation favors the para position relative to the amino group.
Oxidation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sulfonamide Oxidation | H₂O₂, AcOH, 60°C, 6 hrs | 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide sulfone | 65–70% | |
| Amino Group Oxidation | KMnO₄, H₂O, Δ | 4-Nitroso-N-ethyl-2-methoxybenzene-1-sulfonamide | 30–40% |
Key Findings :
-
Sulfonamide oxidation to sulfone requires strong oxidizing agents and prolonged heating.
-
Direct oxidation of the amino group is challenging due to competing side reactions.
Scientific Research Applications
Biological Activities
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide has been studied for its role as an inhibitor in various biological systems:
Antidiabetic Agents
The compound serves as a critical intermediate in the synthesis of sulfonylurea drugs, which are widely used to manage type 2 diabetes mellitus. These medications function by increasing insulin secretion from pancreatic beta cells and improving glucose utilization by tissues. Notable sulfonylureas synthesized from this compound include:
| Drug Name | Mechanism of Action |
|---|---|
| Glipizide | Stimulates insulin release |
| Glimepiride | Enhances insulin sensitivity |
| Gliquidone | Increases insulin secretion |
| Glibenclamide | Promotes glucose uptake in tissues |
These drugs have shown efficacy in lowering blood glucose levels in diabetic patients, with some studies indicating that over 70% of patients achieve target glucose levels using these agents .
Antimicrobial Properties
Research indicates that derivatives of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide exhibit antimicrobial properties. For instance, modifications to the sulfonamide structure have resulted in compounds that inhibit bacterial growth, particularly against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have documented the effectiveness and potential of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide:
Clinical Trials
Clinical trials involving sulfonylurea derivatives have demonstrated significant improvements in glycemic control among participants with type 2 diabetes. For example:
- A study published in Diabetes Care highlighted that glimepiride significantly reduced HbA1c levels compared to placebo groups over a 24-week period .
Comparative Studies
Comparative studies between various sulfonylureas synthesized from this compound revealed differences in efficacy and side effects, suggesting that structural modifications can lead to improved therapeutic profiles. For instance:
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to grow and reproduce.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
¹ Molecular formula corrected based on systematic nomenclature (original lists C₉H₇ClN₂O₅, likely a typo).
Detailed Research Findings
Substituent Effects on Physicochemical Properties
- Lipophilicity vs. Hydrophilicity: The ethyl group in 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide likely increases lipophilicity compared to hydroxyethyl-substituted analogs (e.g., WL7), which exhibit greater aqueous solubility .
- In contrast, bromo and chloro substituents () introduce steric bulk and electron-withdrawing effects, which may alter binding kinetics .
Biological Activity
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its sulfonamide group, which is known for various therapeutic applications, including antibacterial and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C10H14N2O3S
- Molecular Weight : 230.30 g/mol
This compound features an amino group, an ethyl substituent, a methoxy group, and a sulfonamide moiety, which contribute to its biological activity.
The biological activity of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide primarily arises from its interaction with specific biological targets:
- Carbonic Anhydrase Inhibition : Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Studies have shown that derivatives of sulfonamides exhibit varying affinities for different CA isoforms, suggesting potential applications in treating conditions like glaucoma and edema .
- Antitumor Activity : The compound has been investigated for its antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific pathways involved include modulation of signaling cascades related to cell growth and survival .
- Antimicrobial Properties : Similar to other sulfonamides, this compound may possess antimicrobial activity against various pathogens. Its mechanism likely involves competitive inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted on various cancer cell lines revealed that 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide exhibited potent cytotoxic effects. The IC50 values were determined through MTT assays, indicating a significant reduction in cell viability at concentrations as low as 5 µM. Flow cytometry analysis further confirmed that the compound induced G2/M phase cell cycle arrest and increased apoptosis markers such as caspase activation .
Case Study: Carbonic Anhydrase Inhibition
In another investigation, the compound was tested for its inhibitory effects on carbonic anhydrases I and XIII. The results indicated a Kd value of approximately 6 nM for CA I, highlighting its potential as a therapeutic agent for conditions requiring CA inhibition . This study emphasizes the importance of structural modifications in enhancing binding affinity and selectivity towards specific CA isoforms.
Q & A
Q. Q1: What are the standard synthetic routes for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between 2-methoxy-4-aminobenzenesulfonyl chloride and ethylamine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl by-products. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-alkylation or sulfonamide hydrolysis . Purification often involves recrystallization or column chromatography.
Q. Q2: What analytical techniques are essential for confirming the structure and purity of this compound?
Basic characterization includes:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ethyl/methoxy group integration.
- IR spectroscopy to confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N-H at ~3300 cm⁻¹) functional groups.
- HPLC with UV detection (λ ~254 nm) to assess purity (>95% typical for research-grade material) .
Advanced Synthetic Methodologies
Q. Q3: How can microwave-assisted synthesis improve the yield and efficiency of this sulfonamide?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, coupling sulfonyl chlorides with amines under microwave conditions (100–150°C, 10–30 min) can achieve >85% yield with reduced side-product formation. This method is particularly useful for sterically hindered derivatives .
Q. Q4: What strategies mitigate competing reactions during synthesis, such as oxidation of the amino group?
- Use of inert atmospheres (N₂/Ar) to prevent amine oxidation.
- Addition of antioxidants (e.g., BHT) or mild reducing agents (e.g., Na₂S₂O₃).
- Low-temperature reactions (0–5°C) to stabilize reactive intermediates .
Biological Activity and Mechanism
Q. Q5: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Anticancer : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays for targeting enzymes like carbonic anhydrase or endothelin receptors .
Q. Q6: How do structural modifications (e.g., substituent changes) impact biological activity?
- Ethyl group replacement : Bulky substituents (e.g., isopropyl) may enhance lipophilicity and membrane permeability but reduce solubility.
- Methoxy position : Ortho-substitution (2-methoxy) can sterically hinder binding, while para-substitution (4-methoxy) improves target engagement in endothelin antagonists .
Data Contradiction and Reproducibility
Q. Q7: How should researchers address discrepancies in reported biological activity across studies?
Q. Q8: Why might synthetic yields vary between labs for the same protocol?
- Trace moisture in solvents or reagents can hydrolyze sulfonyl chlorides.
- Differences in stirring efficiency or temperature gradients during exothermic reactions .
Computational and Structural Analysis
Q. Q9: What computational tools predict the binding affinity of this sulfonamide to therapeutic targets?
Q. Q10: How does X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?
Crystal structures reveal:
- Hydrogen bonding : Between sulfonamide S=O and amine N-H groups.
- Packing motifs : Methoxy and ethyl groups influence lattice stability, as seen in related N-(4-methoxyphenyl)benzenesulfonamides .
Stability and Toxicity
Q. Q11: What are the stability guidelines for long-term storage of this compound?
- Store at –20°C in airtight, light-resistant containers under desiccant (e.g., silica gel).
- Avoid aqueous solutions (prone to hydrolysis) unless buffered at pH 6–8 .
Q. Q12: What preclinical toxicity assays are critical before advancing to in vivo studies?
- Hepatotoxicity : HepG2 cell viability assays.
- Genotoxicity : Ames test for mutagenicity.
- Cardiovascular screening : hERG channel inhibition assays .
Advanced Applications in Drug Development
Q. Q13: How can pharmacokinetic properties (e.g., oral bioavailability) be optimized for this sulfonamide?
Q. Q14: What formulation challenges arise due to the compound’s physicochemical properties?
- Low aqueous solubility (logP ~2.5) may require nanoemulsions or solid dispersions.
- pH-dependent degradation necessitates enteric coating for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
